molecular formula C20H21N3O4 B4239947 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide

Cat. No. B4239947
M. Wt: 367.4 g/mol
InChI Key: XXUCNHPGSZZXTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide involves multi-step reactions starting from phenyl/aryl/aralkyl/heterocyclic organic acids. These are converted into esters, hydrazides, and subsequently into 1,3,4-oxadiazol derivatives through reactions with specific reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of related oxadiazole compounds is characterized by NMR, IR, and mass spectrometry, providing detailed insights into their chemical framework. The oxadiazole ring often forms dihedral angles with attached phenyl rings, influencing the compound's overall geometry and properties (Hongwei Wang et al., 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and substitution reactions, leading to the synthesis of novel derivatives with potential biological activities. Their reactivity is influenced by the structural features and substituents on the oxadiazole core (I. Tumosienė et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography reveals the compound's solid-state structure, providing information on molecular interactions and packing within the crystal lattice (K. Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the oxadiazole core and substituents. These compounds exhibit a range of activities, from antimicrobial to anticancer, attributed to their ability to interact with biological macromolecules and enzymes (Manav Malhotra et al., 2012).

properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-26-16-10-6-4-8-14(16)20-22-19(27-23-20)13-12-18(24)21-15-9-5-7-11-17(15)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUCNHPGSZZXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide

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